[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol, also known by its CAS number 125224-43-3, is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a hydroxymethyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 209.26 g/mol.
The compound is synthesized for various scientific applications, particularly in medicinal chemistry and pharmacology. It has been studied for its interactions with sigma receptors, which are implicated in various neurological processes.
This compound is classified under the category of piperidine derivatives, specifically as a substituted piperidine due to the presence of the fluorobenzoyl and hydroxymethyl substituents.
The synthesis of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol typically involves several steps, including the formation of the piperidine core followed by the introduction of functional groups.
The reactions are typically performed under inert conditions to prevent moisture and oxygen interference, which can affect yields and purity. Purification methods such as silica gel chromatography are often employed to isolate the final product.
The molecular structure of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol can be analyzed using various spectroscopic techniques.
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol participates in various chemical reactions that can modify its structure or introduce new functional groups.
These reactions require careful control of conditions (temperature, solvents, catalysts) to ensure high yields and selectivity for desired products.
The mechanism of action for [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol primarily involves its interaction with sigma receptors in the central nervous system.
Research has shown that modifications in the structure can significantly alter receptor affinity and activity, highlighting the importance of structural features in drug design.
Understanding the physical and chemical properties of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol is crucial for its applications in research and development.
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol has several scientific applications:
The piperidine core serves as a privileged scaffold in neuropharmacological agents due to its conformational adaptability and hydrogen-bonding capabilities. Novel analogues derived from (±)-modafinil leverage this heterocyclic template to achieve enhanced dopamine transporter (DAT) affinity while minimizing psychostimulant-like effects. Modifications involve strategic substitutions at C3 and N1 positions, transforming the parent compound’s low DAT affinity (Ki = 2.52 µM) into high-affinity ligands. For instance, aminopiperidine derivative 33 (Table 1) achieves a DAT Ki of 30.0 nM – an 80-fold improvement – by incorporating a benzhydryl ether and optimizing sulfide oxidation states. This scaffold preserves the "atypical DAT inhibitor" profile, evidenced by minimal locomotor stimulation in murine models compared to cocaine .
Table 1: Piperidine Scaffolds and DAT Affinities
Compound | Y | Z | R₁ | DAT Ki (nM) |
---|---|---|---|---|
(±)-Modafinil | S | O | - | 2,520 |
3a | S | O | 4-Cl-Ph | 37.8 |
33 | S=O | O | 4-F-Ph | 30.0 |
7 | S=O | O | 4-F-Bn | 50.6 |
The 4-fluorobenzoyl group significantly enhances target selectivity and metabolic stability. Its electron-withdrawing fluorine atom modulates π-electron density, strengthening hydrophobic interactions within DAT’s substrate-binding pocket. In piperidine-3-carbinols, fluorination at the para-position boosts DAT affinity 5-fold over non-halogenated analogues (e.g., 6b DAT Ki = 25.5 nM vs. 6a Ki = 32.9 nM) . Computational models confirm the fluorine’s role in stabilizing T-shaped π-π stacking with Phe320 in human DAT, while the carbonyl oxygen serves as a hydrogen-bond acceptor with Tyr156 residues. This moiety also reduces oxidative metabolism in liver microsomes, as evidenced by the stability of 7 ([1-(4-fluorobenzyl)piperidin-3-yl]methanol derivative) during pharmacokinetic profiling [7].
Table 2: Impact of Fluorobenzoyl Positioning on Binding
Substituent | DAT Ki (nM) | SERT/DAT Selectivity | Metabolic Half-life (min) |
---|---|---|---|
4-Fluorophenyl | 25.5 | 10.9 | >120 |
3-Fluorophenyl | 41.2 | 7.3 | 90 |
Phenyl | 32.9 | 12.4 | 75 |
N-Functionalization of piperidine employs two key approaches:
Notably, N-acylation (e.g., 1, 2) typically enhances σ₁ receptor affinity over N-alkylation, while alkylated analogues like 7 maintain >100-fold DAT/σ₁ selectivity – crucial for minimizing off-target effects .
Regiochemistry profoundly influences bioactivity when piperidine-3-carbinols are hybridized with benzothiazolin-2-one systems. Comparative SAR reveals:
Table 3: Molecular Descriptors of Piperidine-Benzothiazole Hybrids
Positional Isomer | log P | TPSA (Ų) | NLRP3 IC₅₀ (µM) | IL-1β Inhibition (%) |
---|---|---|---|---|
C6-Fluoro | 2.19 | 32.3 | 0.8 | 91 |
C5-Fluoro | 2.05 | 32.3 | 3.2 | 62 |
C7-Fluoro | 2.31 | 32.3 | 5.7 | 48 |
Late-stage diversification employs catalytic hydrogenation and cross-coupling:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: